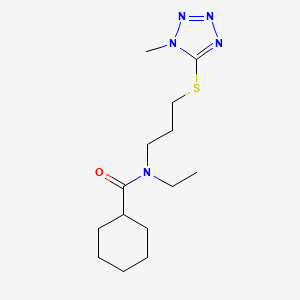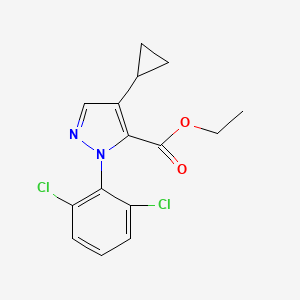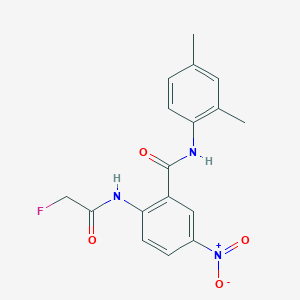![molecular formula C9H8N4S2 B8594937 (5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea CAS No. 66181-18-8](/img/structure/B8594937.png)
(5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiourea group in this compound adds to its chemical versatility and potential for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-amine with an appropriate isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The reaction can be represented as follows:
5-Phenyl-1,3,4-thiadiazole-2-amine+Isothiocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfonyl derivatives of this compound.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of corrosion inhibitors and other industrial applications.
Wirkmechanismus
The mechanism of action of (5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anticancer properties could be due to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)urea: Similar structure but with a urea group instead of thiourea.
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine: Contains a guanidine group instead of thiourea.
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
(5-phenyl-[1,3,4]thiadiazol-2-yl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
66181-18-8 |
|---|---|
Molekularformel |
C9H8N4S2 |
Molekulargewicht |
236.3 g/mol |
IUPAC-Name |
(5-phenyl-1,3,4-thiadiazol-2-yl)thiourea |
InChI |
InChI=1S/C9H8N4S2/c10-8(14)11-9-13-12-7(15-9)6-4-2-1-3-5-6/h1-5H,(H3,10,11,13,14) |
InChI-Schlüssel |
VRETXIYBEQMSJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=S)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Fluoro-7-[(methylsulfanyl)methyl]-1H-indole](/img/structure/B8594930.png)

![4-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate](/img/structure/B8594947.png)


